molecular formula C20H22N2O3 B11322465 4-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(4-Methoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11322465
M. Wt: 338.4 g/mol
InChI Key: BNLBUXDBQSTDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE is a complex organic compound belonging to the class of oxazoloquinolones. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a fused oxazoloquinoline ring system. The compound’s structure imparts significant biological and pharmacological activities, making it a valuable subject of research in medicinal chemistry.

Preparation Methods

The synthesis of 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 3-acetyl or 3-benzoyl-4-hydroxy-1-methylquinolin-2(1H)-one with hydroxylamine or hydroxylamine hydrochloride in ethylene glycol. This reaction yields regioisomeric oxazoloquinolones, which are then separated and purified . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.

Chemical Reactions Analysis

4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce hydroquinoline compounds .

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and biological activities. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antibacterial, and anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for drug development . Additionally, it is used in the study of molecular interactions and mechanisms of action in various biological systems.

Mechanism of Action

The mechanism of action of 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting the activity of enzymes involved in critical biological pathways. This inhibition can lead to the suppression of cell proliferation, reduction of inflammation, and antibacterial effects . The exact molecular targets and pathways involved vary depending on the specific biological context.

Comparison with Similar Compounds

Similar compounds to 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE include other oxazoloquinolones and quinoline derivatives. These compounds share structural similarities but differ in their substituents and functional groups. For example, 4-hydroxy-2-quinolones and pyranoquinolones are structurally related but have different biological activities and applications . The uniqueness of 4-(4-METHOXYPHENYL)-3,7,7-TRIMETHYL-4H,5H,6H,7H,8H,9H-[1,2]OXAZOLO[5,4-B]QUINOLIN-5-ONE lies in its specific methoxyphenyl and trimethyl groups, which contribute to its distinct pharmacological profile.

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

4-(4-methoxyphenyl)-3,7,7-trimethyl-4,6,8,9-tetrahydro-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C20H22N2O3/c1-11-16-17(12-5-7-13(24-4)8-6-12)18-14(21-19(16)25-22-11)9-20(2,3)10-15(18)23/h5-8,17,21H,9-10H2,1-4H3

InChI Key

BNLBUXDBQSTDRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CC(CC3=O)(C)C)C4=CC=C(C=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.